sec-Butanol-1,1,1-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

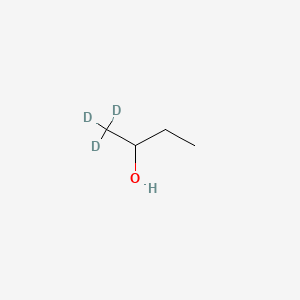

sec-Butanol-1,1,1-d3 is a deuterated alcohol, where three hydrogen atoms in butan-2-ol are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in studies involving reaction mechanisms, spectroscopy, and tracer studies.

Aplicaciones Científicas De Investigación

sec-Butanol-1,1,1-d3 is utilized in a wide range of scientific research applications:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Applied in the development of deuterated materials and compounds for specialized industrial applications.

Mecanismo De Acción

Mode of Action

The mode of action of sec-Butanol-1,1,1-d3 is likely similar to that of its non-deuterated counterpart, sec-butanol. Alcohols typically exert their effects by interacting with their targets and causing changes in their structure or function. For instance, they can react with a hydrogen halide, producing an alkyl halide and water . The presence of deuterium atoms may influence these interactions due to the kinetic isotope effect, potentially altering the rate of reactions .

Biochemical Pathways

This compound may be involved in various biochemical pathways, similar to other alcohols. For instance, it may participate in nucleophilic substitution reactions, forming alkyl halides . It could also be involved in dehydration reactions .

Pharmacokinetics

They are primarily metabolized in the liver, often through oxidation to their corresponding aldehydes or ketones . The presence of deuterium atoms may influence the ADME properties of this compound, potentially altering its bioavailability .

Result of Action

The presence of deuterium atoms may influence these effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and its interactions with its targets. The presence of deuterium atoms may also influence its response to environmental factors .

Análisis Bioquímico

Biochemical Properties

It is known that sec-butanol, the non-deuterated form, plays a role in various biochemical reactions, particularly in the production of biofuels . It is reasonable to assume that sec-Butanol-1,1,1-d3 may interact with similar enzymes, proteins, and other biomolecules as sec-butanol. The nature of these interactions could be influenced by the presence of deuterium atoms .

Cellular Effects

Sec-butanol has been shown to have effects on various types of cells and cellular processes . It is plausible that this compound could influence cell function in a similar manner, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of sec-butanol involves its conversion to butyraldehyde by alcohol dehydrogenase, and subsequently to butyric acid by aldehyde dehydrogenase . It is possible that this compound undergoes similar reactions, with the deuterium atoms potentially influencing the rate or specificity of these reactions .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Studies on sec-butanol have shown that it can have toxic effects at high doses . It is possible that this compound could have similar dosage-dependent effects.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Sec-butanol is known to be involved in various metabolic pathways, particularly in the production of biofuels . It is plausible that this compound could be involved in similar pathways, potentially interacting with the same enzymes or cofactors .

Transport and Distribution

Sec-butanol is known to be able to cross cell membranes due to its lipophilic nature . It is likely that this compound has similar properties.

Subcellular Localization

Due to its lipophilic nature, it is plausible that it could localize to lipid-rich areas of the cell, such as the cell membrane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

sec-Butanol-1,1,1-d3 can be synthesized through several methods. One common approach involves the deuteration of butan-2-ol using deuterium gas (D2) in the presence of a catalyst. Another method includes the reduction of 1,1,1-trideuteriobutan-2-one using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4).

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure the efficient incorporation of deuterium atoms.

Análisis De Reacciones Químicas

Types of Reactions

sec-Butanol-1,1,1-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1,1,1-trideuteriobutan-2-one.

Reduction: It can be reduced to form 1,1,1-trideuteriobutane.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: 1,1,1-Trideuteriobutan-2-one

Reduction: 1,1,1-Trideuteriobutane

Substitution: Various substituted butan-2-ol derivatives depending on the reagent used.

Comparación Con Compuestos Similares

Similar Compounds

1,1,1-Trideuteriopropan-2-ol: Another deuterated alcohol with similar properties but a shorter carbon chain.

1,1,1-Trideuteriobutan-1-ol: A positional isomer with the deuterium atoms at different positions.

1,1,1-Trideuteriopentanol: A deuterated alcohol with a longer carbon chain.

Uniqueness

sec-Butanol-1,1,1-d3 is unique due to its specific isotopic substitution pattern, which provides distinct spectroscopic signatures and reaction kinetics. This makes it particularly valuable in studies requiring precise isotopic labeling and tracing.

Propiedades

IUPAC Name |

1,1,1-trideuteriobutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

77.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)

![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)

![2-[[(2R)-2-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;dihydrochloride](/img/structure/B585159.png)